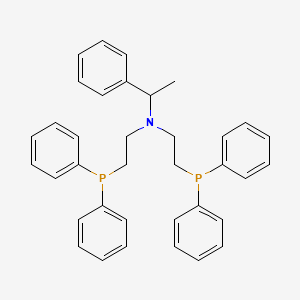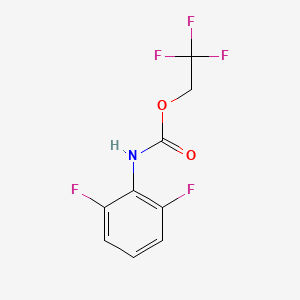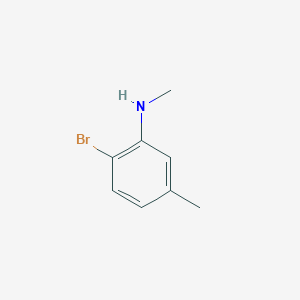
Thulium selenide (TmSe)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium selenide is an inorganic compound composed of thulium and selenium. It is known for its unique properties and potential applications in various scientific fields. Thulium selenide typically appears as a light brown or black solid and has the chemical formula TmSe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thulium selenide can be synthesized through several methods:
- Thulium selenide can be obtained by the direct reaction of thulium and selenium:
Direct Reaction: 2Tm+3Se→Tm2Se3
Another method involves reacting thulium oxide with hydrogen selenide at high temperatures:Reaction with Hydrogen Selenide: Tm2O3+3H2Se→Tm2Se3+3H2O
Thermal Decomposition: Thulium selenide can also be generated through the thermal decomposition of thulium chalcogenolates.
Industrial Production Methods: Industrial production of thulium selenide typically involves high-temperature reactions in controlled environments to ensure purity and consistency. The methods mentioned above can be scaled up for industrial production, with careful control of reaction conditions to optimize yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Thulium selenide undergoes various chemical reactions, including:
Oxidation: Thulium selenide can be oxidized to form thulium oxide and selenium dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Thulium selenide can participate in substitution reactions with other chalcogenides or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reactions with halides or other chalcogenides typically require elevated temperatures and inert atmospheres.
Major Products:
Oxidation: Thulium oxide (Tm2O3) and selenium dioxide (SeO2).
Reduction: Elemental thulium and selenium.
Substitution: Various thulium halides or mixed chalcogenides.
Applications De Recherche Scientifique
Thulium selenide has several scientific research applications:
Chemistry: It is used in the study of rare earth chalcogenides and their properties.
Biology and Medicine: Thulium selenide’s unique properties make it a candidate for research in biomedical applications, including imaging and therapy.
Industry: It is used in the development of advanced materials, including semiconductors and thermoelectric materials.
Mécanisme D'action
The mechanism by which thulium selenide exerts its effects depends on its application. In electronic applications, its properties as a semiconductor are crucial. The compound’s interactions with other materials and its ability to conduct electricity are key factors. In biomedical applications, its interactions with biological molecules and cells are of interest, particularly its potential for imaging and therapeutic uses.
Comparaison Avec Des Composés Similaires
Thulium selenide can be compared with other similar compounds, such as:
Thulium oxide (Tm2O3): Used in similar applications but lacks the unique properties of selenides.
Gallium selenide (GaSe): Another selenide with different electronic and optical properties.
Bismuth telluride (Bi2Te3): Known for its thermoelectric properties, it is used in similar applications but has different elemental composition and properties.
Uniqueness: Thulium selenide’s combination of thulium and selenium gives it unique electronic, optical, and chemical properties that make it valuable in various advanced applications.
Propriétés
Numéro CAS |
12039-53-1 |
|---|---|
Formule moléculaire |
SeTm |
Poids moléculaire |
247.91 g/mol |
Nom IUPAC |
selanylidenethulium |
InChI |
InChI=1S/Se.Tm |
Clé InChI |
GFKHZESYKBWHEV-UHFFFAOYSA-N |
SMILES canonique |
[Se]=[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)



![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)




amine](/img/structure/B12089944.png)

